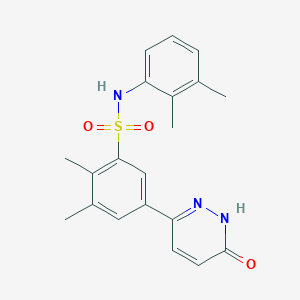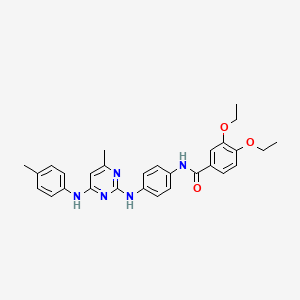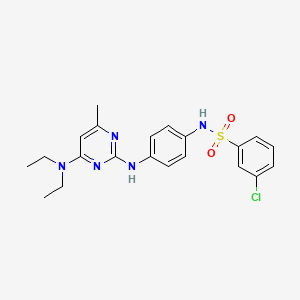![molecular formula C17H19N3O2S B11242729 N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242729.png)
N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethylphenyl group with a cyclopenta-pyrimidinyl-sulfanyl moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta-pyrimidinyl intermediate, which is then reacted with a dimethylphenyl derivative under specific conditions to form the final product. Key steps include:
Formation of the Cyclopenta-pyrimidinyl Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the dimethylphenyl group is introduced through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopenta-pyrimidinyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group could form covalent bonds with target proteins, while the cyclopenta-pyrimidinyl moiety might engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-2-mercaptoacetamide: Lacks the cyclopenta-pyrimidinyl moiety.
N-(2,4-Dimethylphenyl)-2-(2-oxo-1H-pyrimidin-4-ylthio)acetamide: Similar but with a simpler pyrimidinyl structure.
Uniqueness
N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its combination of a dimethylphenyl group with a complex cyclopenta-pyrimidinyl-sulfanyl structure, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-6-7-13(11(2)8-10)18-15(21)9-23-16-12-4-3-5-14(12)19-17(22)20-16/h6-8H,3-5,9H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
WICYCPJSFVSTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11242659.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242663.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11242671.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11242679.png)
![1,1'-[3-ethyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242685.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11242698.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11242705.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline](/img/structure/B11242706.png)
![N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11242712.png)
![6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11242714.png)

